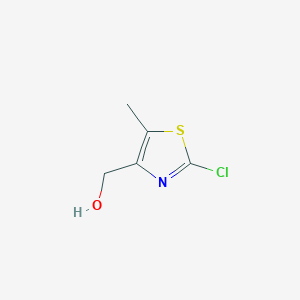

(2-Chloro-5-methylthiazol-4-yl)methanol

Description

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of this compound dissects the molecule into simpler, commercially available precursors. The primary disconnection targets the hydroxymethyl group at the C4 position, which can be logically derived from the reduction of a corresponding carbonyl group, such as an aldehyde or a carboxylic acid ester. This leads to the key intermediate, 2-chloro-5-methylthiazole-4-carbaldehyde or a related ester.

Further deconstruction of this intermediate focuses on the formation of the thiazole ring itself. The most common and direct approach is the Hantzsch thiazole synthesis. This strategy involves disconnecting the thiazole ring into two key synthons: a thioamide component (providing the S-C-N fragment) and an α-halocarbonyl component (providing the C-C fragment with the necessary functional handles).

This leads to the following retrosynthetic pathway:

This compound can be obtained via the reduction of 2-chloro-5-methylthiazole-4-carbaldehyde .

2-chloro-5-methylthiazole-4-carbaldehyde can be synthesized from 2-chloro-5-methylthiazole .

The 2-chloro-5-methylthiazole core is accessible from its precursor, 2-amino-5-methylthiazole , through a Sandmeyer-type reaction.

2-amino-5-methylthiazole is classically synthesized via the Hantzsch cyclocondensation reaction between an α-halocarbonyl compound, such as 2-chloropropionaldehyde, and a sulfur source like thiourea (B124793).

This analysis identifies simple, readily available starting materials such as propionaldehyde derivatives and thiourea as the foundational building blocks for the synthesis of the target compound.

Precursors and Starting Materials for Thiazole Scaffolds

The synthesis of the this compound scaffold relies on carefully selected precursors that provide the necessary carbon and heteroatom framework.

Utilization of Halogenated Propene Derivatives (e.g., 1,3-Dichloropropene (B49464) Oxide)

Halogenated propene derivatives serve as versatile three-carbon building blocks for the thiazole ring, particularly in industrial-scale synthesis. Compounds like 1,3-dichloropropene are key starting materials for producing intermediates such as 2-chloro-5-chloromethylthiazole (B146395), a close analogue of the target scaffold. semanticscholar.orgwikipedia.org

The synthetic sequence often begins with the reaction of 1,3-dichloropropene with a thiocyanate (B1210189) salt, such as sodium thiocyanate. semanticscholar.orgepo.org This reaction forms a 3-chloro-2-propenylthiocyanate intermediate, which then undergoes thermal rearrangement to yield the more reactive 3-chloro-1-propenylisothiocyanate. semanticscholar.org Subsequent chlorination and cyclization of this isothiocyanate intermediate lead to the formation of the 2-chloro-5-chloromethylthiazole ring system. semanticscholar.orgchemicalbook.com

Another patented method utilizes 1,3-dichloropropene oxide, which reacts with thiourea to form 2-amino-5-chloromethylthiazole, another key precursor that can be subsequently converted to the desired 2-chloro derivative. justia.com

Table 1: Key Halogenated Precursors and Their Roles

| Precursor | Formula | Role in Synthesis |

|---|---|---|

| 1,3-Dichloropropene | C₃H₄Cl₂ | Starting material for the C3 backbone of the thiazole ring, leading to 2-chloro-5-chloromethylthiazole. semanticscholar.orgnih.govnih.gov |

| 1,3-Dichloropropene oxide | C₃H₄Cl₂O | Reacts with thiourea to form a 2-amino-5-chloromethylthiazole intermediate. justia.com |

Application of Thiourea and Related Sulfur Sources

Thiourea is a cornerstone reagent in thiazole synthesis, acting as a convenient source for the nitrogen and sulfur atoms required for the heterocycle. nih.gov Its reaction with α-halocarbonyl compounds is the basis of the widely used Hantzsch thiazole synthesis. nih.govorganic-chemistry.org In the context of synthesizing this compound, thiourea is typically reacted with an α-haloketone or aldehyde to produce a 2-aminothiazole (B372263) intermediate. google.comnih.gov

For instance, the cyclocondensation of 2-chloropropionaldehyde with thiourea yields 2-amino-5-methylthiazole. google.com This amino group can then be replaced with a chloro group via diazotization followed by a Sandmeyer reaction to afford 2-chloro-5-methylthiazole.

Alternative sulfur sources include various thiocyanate salts, which are often employed in routes starting from halogenated propenes to generate isothiocyanate intermediates. justia.compatsnap.com

Thiazole Ring Formation Strategies

The construction of the thiazole ring is the central step in the synthesis of this compound. Various strategies have been developed to achieve this, ranging from classic cyclocondensation reactions to more streamlined one-pot protocols.

Cyclocondensation Approaches

Cyclocondensation reactions are the most prevalent methods for forming the thiazole ring. The Hantzsch synthesis, first reported in 1889, remains the primary and most versatile method. nih.gov It involves the reaction of an α-halocarbonyl compound with a thioamide. The mechanism proceeds via a nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the carbonyl compound, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. nih.gov

A typical reaction demonstrating this approach is the synthesis of 2-amino-5-methylthiazole, a precursor to the target compound, from 2-chloropropionaldehyde and thiourea. google.com This method is robust and allows for the introduction of various substituents on the thiazole ring by choosing appropriately substituted starting materials.

Table 2: Example of Hantzsch Thiazole Synthesis

| α-Halocarbonyl | Thioamide | Product |

|---|---|---|

| 2-Chloropropionaldehyde | Thiourea | 2-Amino-5-methylthiazole google.com |

One-Pot Synthetic Protocols

One-pot strategies often involve multicomponent reactions where three or more reactants are combined to form the final product in a single operation. nih.govacs.org For example, a one-pot, three-component synthesis of thiazole scaffolds can be achieved by reacting an α-halo carbonyl compound, thiosemicarbazide (B42300), and various anhydrides in the presence of a catalyst. nih.govacs.org While not directly reported for this compound, these methodologies highlight the potential for developing more optimized and environmentally friendly routes toward this and related thiazole derivatives. Such protocols often eliminate the need for hazardous solvents and tedious purification steps. researchgate.netijcce.ac.ir

Synthetic Methodologies and Route Optimization for this compound

The synthesis of this compound, a significant heterocyclic compound, involves intricate chemical transformations. The methodologies for its preparation are centered on the strategic introduction and functionalization of key chemical groups on the thiazole ring. A critical intermediate in many synthetic routes is 2-chloro-5-chloromethylthiazole, which is subsequently converted to the target hydroxymethyl compound. This article delves into the synthetic pathways, focusing on the formation of the essential chloromethyl and hydroxymethyl moieties and the optimization of reaction conditions to enhance yield and purity.

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-5-methyl-1,3-thiazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNOS/c1-3-4(2-8)7-5(6)9-3/h8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUNEEFTYOHFQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)Cl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of 2 Chloro 5 Methylthiazol 4 Yl Methanol

Reactivity Profile of the Thiazole (B1198619) Heterocycle

The reactivity of the thiazole ring in (2-Chloro-5-methylthiazol-4-yl)methanol is characterized by the electronic influence of the sulfur and nitrogen heteroatoms, as well as the attached chloro, methyl, and hydroxymethyl substituents.

Electrophilic Aromatic Substitution (EAS) at the Thiazole Ring

The thiazole ring is generally considered an electron-deficient aromatic system, which deactivates it towards electrophilic aromatic substitution (EAS) compared to benzene. masterorganicchemistry.com The presence of the electron-withdrawing chlorine atom at the C-2 position further deactivates the ring. In principle, electrophilic attack on a substituted thiazole is directed by the existing substituents. For 2-aminothiazoles, electrophilic substitution typically occurs at the C-5 position. rsc.org However, in this compound, the C-5 position is already occupied by a methyl group. The remaining unsubstituted position on the ring is C-4, which is blocked by the methanol (B129727) functionality. Therefore, electrophilic substitution directly on the thiazole ring of this compound is sterically hindered and electronically unfavorable under standard EAS conditions. uci.edulibretexts.org Any potential reaction would require harsh conditions and would likely lead to a mixture of products or degradation.

Nucleophilic Substitution Reactions on the Thiazole Core (e.g., at C-2 Chlorine)

The C-2 position of the thiazole ring is significantly electron-deficient due to the inductive effects of the adjacent nitrogen and sulfur atoms. ias.ac.in This electronic characteristic renders the chlorine atom at C-2 susceptible to nucleophilic aromatic substitution (SNAr). This lability allows for the displacement of the chloride ion by a variety of nucleophiles, providing a key pathway for derivatization.

Common nucleophilic substitution reactions at the C-2 position include:

Amination: Reaction with primary or secondary amines to introduce substituted amino groups.

Alkoxylation/Aryloxylation: Displacement by alkoxides or phenoxides to form 2-alkoxy or 2-aryloxy thiazole derivatives.

Thiolation: Reaction with thiolates to yield 2-thioether derivatives.

This reactivity pattern is a common feature in heterocyclic systems where a halogen is positioned alpha to a heteroatom, such as in chloropyrimidines. rsc.org The ability to replace the C-2 chlorine atom is fundamental for creating diverse molecular scaffolds based on the 5-methyl-4-(hydroxymethyl)thiazole core.

Transformations of the Primary Alcohol (Methanol) Functionality

The primary alcohol group at the C-4 position is a versatile handle for a wide range of chemical transformations, allowing for significant structural and functional modifications of the molecule.

Selective Oxidation Reactions (e.g., to Aldehydes, Carboxylic Acids)

The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of reagent and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂) can be used to convert this compound into the corresponding aldehyde, (2-Chloro-5-methylthiazol-4-yl)carbaldehyde. This transformation is often a key step in building more complex molecules. The oxidation of similar thiazolyl methanols to their corresponding carbonyl compounds has been documented. researchgate.net

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will oxidize the primary alcohol directly to the carboxylic acid, yielding 2-Chloro-5-methylthiazole-4-carboxylic acid.

Esterification and Etherification Reactions for Structural Modulation

The hydroxyl group readily undergoes esterification and etherification, enabling the introduction of various functional groups and altering the molecule's physicochemical properties.

Esterification: Reaction with carboxylic acids, acyl chlorides, or acid anhydrides leads to the formation of the corresponding esters. These reactions are typically catalyzed by an acid or a base. This modification is a standard procedure for protecting the hydroxyl group or for synthesizing biologically active ester derivatives.

Etherification: The alcohol can be converted into an ether through processes like the Williamson ether synthesis. This involves deprotonation with a strong base (e.g., sodium hydride) to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether linkage. Chemoselective etherification methods have been developed for benzylic alcohols, which can be analogous to the reactivity of this thiazolyl methanol. organic-chemistry.org

Interconversion between Hydroxyl and Halomethyl Groups

The hydroxymethyl group can be converted into a halomethyl group, most commonly a chloromethyl group, and vice versa. This interconversion is synthetically valuable.

Hydroxyl to Halomethyl: The transformation of the primary alcohol to a chloromethyl group can be achieved using standard chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This reaction proceeds via a nucleophilic substitution mechanism, replacing the hydroxyl group with a chlorine atom. The resulting compound is 2-chloro-5-methyl-4-(chloromethyl)thiazole.

Halomethyl to Hydroxyl: The reverse reaction, converting the chloromethyl group back to a hydroxymethyl group, is also feasible. This is typically accomplished through nucleophilic substitution using water (hydrolysis) or, more controllably, by reaction with a carboxylate salt like sodium formate (B1220265) to produce a formate ester, which is then hydrolyzed to the alcohol. semanticscholar.org This two-step procedure is often used to prepare 2-chloro-5-hydroxymethylthiazole from 2-chloro-5-chloromethylthiazole (B146395). semanticscholar.org

Summary of Reactivity

The following table summarizes the key chemical transformations available for this compound.

| Functional Group | Reaction Type | Reagents | Product Type |

| Thiazole Ring (C-2) | Nucleophilic Substitution | Amines, Alkoxides, Thiolates | 2-Amino/Alkoxy/Thio-thiazole |

| Primary Alcohol | Oxidation (Mild) | PCC, MnO₂ | Aldehyde |

| Primary Alcohol | Oxidation (Strong) | KMnO₄, Jones Reagent | Carboxylic Acid |

| Primary Alcohol | Esterification | Acyl Halides, Anhydrides | Ester |

| Primary Alcohol | Etherification | NaH, Alkyl Halide | Ether |

| Primary Alcohol | Halogenation | SOCl₂, POCl₃ | Chloromethyl derivative |

| Chloromethyl Group | Hydrolysis/Substitution | H₂O or HCOONa then H₃O⁺ | Primary Alcohol |

Chemical Modifications of the Chloromethyl Group

The chloro substituent at the 2-position of the thiazole ring in this compound is the primary site of chemical modification, enabling the introduction of a variety of functional groups through nucleophilic substitution and dehalogenation reactions.

Nucleophilic Displacement Reactions with Diverse Reagents (e.g., Amines, Thiols)

The 2-chloro atom on the thiazole ring is amenable to displacement by a range of nucleophiles, a reaction that proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the thiazole ring nitrogen atom facilitates this attack.

Thiols as Nucleophiles: Thiolates are effective nucleophiles for the displacement of the 2-chloro substituent. Kinetic studies on the reaction of 4- and 5-substituted 2-chlorothiazoles with benzenethiolate (B8638828) ion in methanol have been conducted. rsc.org These studies reveal that the thiazole system is highly sensitive to the effects of substituents. rsc.org The reaction proceeds via nucleophilic attack of the thiolate on the C-2 position of the thiazole ring. The table below, derived from studies on analogous compounds, illustrates the influence of substituents on the reaction rate.

Table 1: Rate Constants for the Reaction of Substituted 2-Chlorothiazoles with Benzenethiolate in Methanol at 25°C

| Substituent (X) at position 4 or 5 | Rate Constant (k, L mol⁻¹ s⁻¹) |

|---|---|

| 4-CH₃ | 1.2 x 10⁻⁵ |

| 5-CH₃ | 2.5 x 10⁻⁵ |

| H | 4.0 x 10⁻⁵ |

| 5-Br | 1.8 x 10⁻³ |

| 4-NO₂ | 0.25 |

| 5-NO₂ | 1.1 |

This table is generated based on data from analogous compounds and is for illustrative purposes.

Palladium-Catalyzed Dehalogenation Reactions

Palladium-catalyzed dehalogenation is a powerful method for the removal of the chloro group from this compound, replacing it with a hydrogen atom to yield (5-methylthiazol-4-yl)methanol. This transformation is typically achieved using a palladium catalyst, often supported on carbon (Pd/C), in the presence of a hydrogen source.

A closely related analogue, 2-chloro-5-hydroxymethyl-thiazole, has been successfully dehalogenated using hydrogen gas and a palladium on carbon catalyst. semanticscholar.org This method is generally applicable to a wide range of aryl chlorides. The reaction proceeds through an oxidative addition of the aryl chloride to the palladium(0) catalyst, followed by a reductive elimination step that releases the dehalogenated product. The choice of solvent and reaction conditions can influence the efficiency of the dehalogenation process. researchgate.net

Mechanistic Investigations of Critical Transformations

Understanding the mechanisms of the chemical transformations of this compound is crucial for optimizing reaction conditions and predicting the outcomes of new reactions.

Elucidation of Reaction Pathways and Transition States

The nucleophilic displacement of the 2-chloro group on the thiazole ring generally proceeds through a two-step addition-elimination (SNAr) mechanism. rsc.org In this pathway, the nucleophile attacks the electrophilic C-2 carbon, leading to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. researchgate.net This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitrogen atom of the thiazole ring. In the second step, the chloride ion is expelled, and the aromaticity of the thiazole ring is restored.

Computational studies on related systems, such as the reaction of chlorothalonil (B1668833) with glutathione, have modeled the potential energy surface and suggest that the formation of a Meisenheimer-like complex is a key step in the reaction pathway. researchgate.net The transition state for the formation of this intermediate is the rate-determining step. While specific computational studies on this compound are not available, it is reasonable to infer a similar mechanistic pathway. For some nucleophilic aromatic substitutions, a concerted (cSNAr) mechanism, where bond formation and bond-breaking occur simultaneously, has been proposed, particularly for unactivated aromatic rings. nih.gov

Kinetic and Thermodynamic Studies of Reaction Processes

Kinetic studies provide quantitative insights into the rates of chemical reactions and the factors that influence them. The reaction of substituted 2-chlorothiazoles with nucleophiles has been shown to be sensitive to the electronic effects of the substituents on the thiazole ring. rsc.org For instance, electron-withdrawing groups, such as a nitro group, significantly increase the rate of nucleophilic substitution, while electron-donating groups, like a methyl group, have a deactivating effect. rsc.org

The kinetics of the reaction between 2-nitrothiazoles and nucleophiles like alkoxides and piperidine (B6355638) have been reported, providing valuable data on the nucleofugicity of the nitro group compared to a chloro group. rsc.org These studies indicate that the presence of hydrogen bonds between the leaving group and the solvent can produce considerable variations in the observed reactivities. rsc.org

Thermodynamically, the products of nucleophilic substitution on 2-chlorothiazoles are generally more stable than the starting materials, providing the driving force for the reaction. The relative stability of the products versus the reactants will determine the position of the equilibrium. In many cases, the reactions are effectively irreversible, especially when the leaving group is a good one, like chloride.

Advanced Spectroscopic and Structural Characterization of 2 Chloro 5 Methylthiazol 4 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Pattern Elucidation

While specific experimental ¹H NMR data for (2-Chloro-5-methylthiazol-4-yl)methanol is not extensively reported in publicly available literature, the expected spectral characteristics can be predicted based on its molecular structure. The ¹H NMR spectrum would feature distinct signals corresponding to the methyl (CH₃), methylene (B1212753) (CH₂OH), and hydroxyl (CH₂OH ) protons.

Methyl Protons (C5-CH₃): These protons are attached to the C5 carbon of the thiazole (B1198619) ring. They are expected to appear as a sharp singlet in the upfield region of the spectrum, typically around δ 2.0-2.5 ppm. The absence of adjacent protons would result in a singlet multiplicity.

Methylene Protons (C4-CH₂OH): These protons are adjacent to both the thiazole ring and the hydroxyl group. Their chemical shift would be further downfield compared to the methyl protons, likely in the range of δ 4.5-5.0 ppm, due to the deshielding effect of the electronegative oxygen atom and the aromatic thiazole ring. This signal would also appear as a singlet, assuming no significant coupling to the hydroxyl proton.

Hydroxyl Proton (CH₂-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It can appear as a broad or sharp singlet anywhere from δ 1.5 to 5.5 ppm. In many cases, its coupling to the adjacent methylene protons is not observed.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Methyl (CH₃) | 2.0 - 2.5 | Singlet (s) |

| Methylene (CH₂) | 4.5 - 5.0 | Singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, five distinct carbon signals are expected.

Thiazole Ring Carbons:

C2: This carbon is directly bonded to the electronegative chlorine and nitrogen atoms, causing it to be significantly deshielded and appear far downfield, likely in the range of δ 150-155 ppm.

C4: This carbon, substituted with the methanol (B129727) group, would resonate at a chemical shift influenced by the adjacent sulfur atom and the substituent, predicted to be around δ 145-150 ppm.

C5: The methyl-substituted C5 carbon is expected to appear at approximately δ 125-130 ppm.

Substituent Carbons:

Methylene Carbon (-CH₂OH): The carbon of the methylene group, being attached to an oxygen atom, would be found in the range of δ 55-65 ppm.

Methyl Carbon (-CH₃): The methyl carbon is the most shielded and will appear furthest upfield, typically around δ 10-20 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Methyl (CH₃) | 10 - 20 |

| Methylene (CH₂) | 55 - 65 |

| C5 (Thiazole) | 125 - 130 |

| C4 (Thiazole) | 145 - 150 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignments made from 1D NMR spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would primarily be used to confirm the coupling between the methylene (-CH₂-) and hydroxyl (-OH) protons, if it is present.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for unambiguously assigning which proton signal corresponds to which carbon signal. Expected correlations would be between the methyl protons and the methyl carbon, and the methylene protons and the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bonds) correlations between protons and carbons, which is vital for piecing together the molecular structure. Key expected correlations for confirming the substituent positions on the thiazole ring include:

Correlations from the methyl protons (on C5) to the C4 and C5 carbons of the thiazole ring.

Correlations from the methylene protons (on C4) to the C4 and C5 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This can provide insights into the molecule's conformation. A potential NOESY correlation could be observed between the protons of the C5-methyl group and the C4-methylene group, confirming their proximity on the thiazole ring.

Table 3: Expected 2D NMR Correlations for this compound

| Experiment | Correlating Protons | Correlating Carbons |

|---|---|---|

| HSQC | Methyl H | Methyl C |

| Methylene H | Methylene C | |

| HMBC | Methyl H | C4, C5 |

| Methylene H | C4, C5 |

| NOESY | Methyl H ↔ Methylene H | N/A |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of molecular structure.

Single Crystal X-ray Diffraction for Absolute Structure Determination

While a crystal structure for this compound itself is not available in the reviewed literature, the structure of the closely related derivative, 2-Chloro-5-chloromethyl-1,3-thiazole , provides significant insight into the geometry of the 2-chloro-thiazole ring system. In a single-crystal X-ray diffraction experiment, a crystal of the compound is mounted and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map, from which the positions of the individual atoms can be determined. This analysis yields precise information on unit cell dimensions, crystal system, and space group, confirming the absolute structure of the molecule in the solid state.

Table 4: Crystallographic Data for the Derivative 2-Chloro-5-chloromethyl-1,3-thiazole

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₃Cl₂NS |

| Formula Weight | 168.03 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.2430 (8) |

| b (Å) | 17.151 (3) |

| c (Å) | 9.1640 (18) |

| β (°) | 96.82 (3) |

| Volume (ų) | 662.2 (2) |

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The crystallographic data for 2-Chloro-5-chloromethyl-1,3-thiazole reveals key structural features. The thiazole ring is essentially planar. The bond lengths and angles within the ring are consistent with its aromatic character, showing values that are intermediate between typical single and double bonds. Analysis of these parameters confirms the expected molecular geometry.

Table 5: Selected Bond Lengths for 2-Chloro-5-chloromethyl-1,3-thiazole

| Bond | Length (Å) |

|---|---|

| S1-C2 | 1.715 (3) |

| S1-C5 | 1.710 (3) |

| N1-C2 | 1.305 (4) |

| N1-C4 | 1.376 (4) |

| C4-C5 | 1.353 (4) |

Table 6: Selected Bond Angles for 2-Chloro-5-chloromethyl-1,3-thiazole

| Angle | Value (°) |

|---|---|

| C2-S1-C5 | 90.72 (15) |

| C2-N1-C4 | 109.8 (3) |

| N1-C2-S1 | 115.9 (2) |

| C5-C4-N1 | 114.3 (3) |

The orientation of the substituent is described by dihedral angles. For instance, the torsion angle S1—C2—C4—C(substituent) provides information on the rotational position of the side chain relative to the ring. This detailed structural information is invaluable for understanding intermolecular interactions in the crystal lattice and for computational modeling studies.

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, Stacking Interactions) and Crystal Packing

The supramolecular architecture of this compound in the solid state is dictated by a combination of intermolecular forces, primarily driven by its key functional groups: the hydroxyl (-OH) group, the thiazole ring, and the chlorine atom. While a definitive crystal structure for this specific compound is not publicly available, its interactions can be inferred from the analysis of closely related structures.

The most significant intermolecular interaction is expected to be hydrogen bonding originating from the hydroxyl group. The hydroxyl proton can act as a hydrogen bond donor to the nitrogen atom of the thiazole ring or the hydroxyl oxygen atom of a neighboring molecule. This O-H···N or O-H···O interaction is a strong, directional force that would likely play a primary role in the formation of chains or dimeric motifs within the crystal lattice.

In addition to classical hydrogen bonds, weaker C-H···Cl and C-H···O interactions may further stabilize the crystal packing. The chlorine atom, with its electronegativity, can act as a weak hydrogen bond acceptor. Analysis of substituted 2-chloroquinoline derivatives has shown the prevalence of C-H···Cl hydrogen bonds in forming molecular chains and dimers researchgate.net.

Finally, halogen interactions , specifically Cl···Cl contacts, may be present, as observed in other chloro-substituted heterocyclic compounds researchgate.net. The nature of these interactions can be either attractive or repulsive depending on the geometry of the contact, influencing the final crystal packing arrangement. Unlike its analogue 2-Chloro-5-chloromethyl-1,3-thiazole, where no classical hydrogen bonds were observed researchgate.net, the presence of the hydroxymethyl group in the title compound introduces strong hydrogen bonding as the dominant cohesive force.

Vibrational Spectroscopy

FT-IR spectroscopy is instrumental in identifying the characteristic functional groups within the molecule. The spectrum is expected to be dominated by a strong, broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, indicative of intermolecular hydrogen bonding. The C-H stretching vibrations of the methyl group and the thiazole ring are expected to appear in the 3100-2850 cm⁻¹ range.

The thiazole ring itself gives rise to a series of characteristic bands. The C=N and C=C stretching vibrations typically appear in the 1610-1450 cm⁻¹ region nih.gov. The C-S stretching vibration is generally observed at lower wavenumbers, often between 750 and 600 cm⁻¹ . The C-Cl stretch is anticipated to produce a moderate to strong band in the 800-600 cm⁻¹ range.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3400-3200 (broad) | O-H stretch | Hydroxyl (-OH) |

| 3100-3000 | Aromatic C-H stretch | Thiazole Ring |

| 2960-2850 | Aliphatic C-H stretch | Methyl (-CH₃), Methylene (-CH₂-) |

| 1610-1550 | C=N stretch | Thiazole Ring |

| 1550-1450 | C=C stretch | Thiazole Ring |

| 1460-1400 | C-H bend | Methyl/Methylene |

| 1250-1000 | C-O stretch | Primary Alcohol |

| 800-600 | C-Cl stretch | Chloro-group |

| 750-600 | C-S stretch | Thiazole Ring |

Raman spectroscopy complements FT-IR by providing information on the vibrations of the molecular skeleton and non-polar bonds. The symmetric vibrations of the thiazole ring are expected to be particularly prominent in the Raman spectrum. The C=C and C=N stretching modes within the ring, observed between 1400 and 1520 cm⁻¹, would likely yield strong Raman signals researchgate.net.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The exact mass can be calculated from its molecular formula, C₅H₆ClNOS.

Using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O, ³²S), the theoretical monoisotopic mass of the molecular ion [M]⁺• is calculated to be 162.98586 Da. HRMS can confirm this value to within a few parts per million (ppm), providing unambiguous confirmation of the compound's elemental composition and distinguishing it from other isomers. For instance, a predicted m/z for the protonated molecule [M+H]⁺ is 163.99314 uni.lu.

| Molecular Formula | Adduct | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| C₅H₆ClNOS | [M]⁺• | 162.98586 |

| [M+H]⁺ | 163.99314 |

In electron impact (EI) mass spectrometry, the molecular ion ([M]⁺•) of this compound undergoes fragmentation, producing a unique pattern of daughter ions that helps to confirm its structure.

A plausible fragmentation pathway would involve initial cleavages adjacent to the hydroxyl group and the thiazole ring.

Alpha-Cleavage: A common pathway for alcohols is the cleavage of the C-C bond adjacent to the oxygen atom. This would result in the loss of a hydroxymethyl radical (•CH₂OH, 31 Da), leading to a fragment ion at m/z 132.

Loss of Water: Dehydration is another typical fragmentation for alcohols, leading to the loss of a water molecule (H₂O, 18 Da) and the formation of an [M-18]⁺• ion at m/z 145.

Loss of Chlorine: Cleavage of the C-Cl bond can lead to the loss of a chlorine radical (•Cl, 35 Da), resulting in an ion at m/z 128.

Ring Cleavage: The thiazole ring can also fragment. A characteristic feature in the mass spectra of some thiazoles is the appearance of fragments at m/z 83, corresponding to a benzyne-type thiazole fragment, or the loss of HSCN (59 Da) asianpubs.org. The loss of the side chain (CH₂OH) could lead to a 2-chloro-5-methylthiazole fragment ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure, particularly the nature of its chromophores and the extent of conjugation.

For thiazole and its derivatives, the UV-Vis absorption spectra are primarily governed by π → π* and n → π* electronic transitions within the heterocyclic ring. The thiazole ring itself is an aromatic system with significant π-electron delocalization, which gives rise to characteristic absorption bands in the UV region. The positions and intensities of these bands can be influenced by the nature and position of substituents on the thiazole ring.

The chloro group, being an auxochrome with both inductive (-I) and resonance (+R) effects, can influence the electronic transitions. The methyl group, an electron-donating group, typically induces a slight bathochromic shift. The hydroxymethyl group at the 4-position is also expected to modulate the electronic properties of the thiazole ring.

A study on various 5-aminothiazole derivatives showed absorption maxima in the range of 358-410 nm. researchgate.net Another investigation into isatin-thiazole conjugates reported UV-visible absorption spectra for the synthesized compounds. researchgate.net Furthermore, research on thiazolidinone derivatives, which contain a related five-membered heterocyclic ring, has detailed electronic transitions calculated using time-dependent density functional theory (TD-DFT), with absorption peaks observed in both the UV and visible regions. scielo.org.za

The following table summarizes the UV-Vis absorption maxima for a selection of thiazole derivatives, illustrating the range of electronic transitions observed in this class of compounds.

Table 1: UV-Vis Absorption Maxima of Selected Thiazole Derivatives

| Thiazole Derivative | Solvent | Absorption Maxima (λmax, nm) | Reference |

|---|---|---|---|

| 5-N-Arylaminothiazoles | CH2Cl2 | 358-410 | researchgate.net |

| Azo-thiazole derivative in Ethanol (B145695) | Ethanol | 260-280 and 420-440 | researchgate.net |

| Azo-thiazole derivative in Methanol | Methanol | 260-280 and 420-440 | researchgate.net |

| Azo-thiazole derivative in Water | Water | 260-280 and 420-440 | researchgate.net |

It is important to note that the solvent in which the spectrum is recorded can also significantly influence the λmax values due to solute-solvent interactions.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable tools for the separation, identification, and purity assessment of organic compounds, including this compound and its derivatives. The choice of chromatographic method depends on the volatility, polarity, and stability of the analyte.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While specific GC methods for this compound were not found, methods for the related compound 2-chloro-5-chloromethylthiazole (B146395) are documented. These methods are crucial for monitoring reaction progress and determining the purity of the final product. Often, GC is coupled with a mass spectrometer (GC-MS), which provides structural information for the separated components, aiding in their identification. In some cases, derivatization of the analyte may be necessary to increase its volatility and thermal stability for GC analysis. researchgate.netjfda-online.comnih.govmdpi.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. For thiazole derivatives, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. The purity of synthesized thiazole derivatives is often confirmed by HPLC analysis. acs.orgtandfonline.comnih.gov A study on a thiazole derivative utilized a C18 column with a mobile phase of water and methanol for HPLC analysis. researchgate.net

The following table provides examples of chromatographic conditions that have been used for the analysis of various thiazole derivatives.

Table 2: Examples of Chromatographic Conditions for the Analysis of Thiazole Derivatives

| Technique | Compound Type | Column | Mobile Phase/Carrier Gas | Detector | Reference |

|---|---|---|---|---|---|

| HPLC | Substituted Thiazole | Not Specified | Not Specified | Not Specified | |

| HPLC | Thiazole Derivative | Phenomenex C18 (250 mm × 4.5 mm, 5 µm) | Water:Methanol (30:70) | UV at 238 nm | researchgate.net |

| HPLC-MS | 2-Aminobenzothiazole Derivatives | Waters XBridge C18 (3.5 µm, 4.6 mm × 150 mm) | Gradient of Acetonitrile and 0.1% Formic Acid in Water | Mass Spectrometer | acs.org |

| HPLC | Substituted Benzothiazole (B30560) Derivatives | Not Specified | Not Specified | Not Specified | tandfonline.com |

Computational Chemistry and Theoretical Investigations of 2 Chloro 5 Methylthiazol 4 Yl Methanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the properties of molecular systems. For the compound (2-Chloro-5-methylthiazol-4-yl)methanol, DFT calculations provide valuable insights into its structural, electronic, and spectroscopic characteristics. These theoretical studies complement experimental data and aid in understanding the molecule's behavior at a quantum mechanical level.

The first step in a DFT study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement of atoms. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface.

Below is a table of hypothetical optimized geometric parameters for the most stable conformer of this compound, as would be obtained from a DFT calculation.

| Parameter | Value |

| Bond Lengths (Å) | |

| C2-Cl | 1.73 |

| C4-C5 | 1.42 |

| C5-C(methyl) | 1.51 |

| C4-C(methanol) | 1.50 |

| C(methanol)-O | 1.43 |

| Bond Angles (°) ** | |

| Cl-C2-N | 125.0 |

| C4-C5-S | 110.0 |

| C5-C4-C(methanol) | 128.0 |

| Dihedral Angles (°) ** | |

| N-C2-S-C5 | 0.5 |

| C5-C4-C(methanol)-O | 60.0 |

Note: These values are illustrative and would be determined with precision in a specific DFT study.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. youtube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.comyoutube.com

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netdergipark.org.tr A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a more reactive species. researchgate.net

For this compound, the spatial distribution of the HOMO would likely be concentrated on the electron-rich thiazole (B1198619) ring, particularly the sulfur and nitrogen atoms, and the oxygen of the hydroxymethyl group. The LUMO, on the other hand, would be expected to be distributed over the thiazole ring, with significant contributions from the carbon atom bonded to the electronegative chlorine atom.

A hypothetical FMO analysis for this compound is presented in the table below.

| Parameter | Energy (eV) |

| EHOMO | -6.8 |

| ELUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.6 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

Typically, red regions indicate negative electrostatic potential, corresponding to areas with an excess of electrons, such as those around electronegative atoms like oxygen, nitrogen, and chlorine. nih.gov These sites are prone to attack by electrophiles. Blue regions signify positive electrostatic potential, indicating electron-deficient areas that are attractive to nucleophiles. nih.gov Green areas represent neutral or near-zero potential. nih.gov

In the MEP map of this compound, the most negative potential (red) would be expected around the oxygen atom of the hydroxyl group and the nitrogen atom of the thiazole ring. The region around the hydrogen atom of the hydroxyl group and the carbon atom attached to the chlorine would likely exhibit a positive potential (blue).

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structure verification.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become a standard tool in structural elucidation. nih.gov DFT methods, often combined with machine learning approaches, can predict proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts with high accuracy. nih.govresearchgate.net The predicted shifts for this compound would be influenced by the electronic environment of each nucleus, including the effects of the chloro, methyl, and hydroxymethyl substituents on the thiazole ring.

A table of predicted ¹H NMR chemical shifts is provided below as an example.

| Proton | Predicted Chemical Shift (ppm) |

| CH (thiazole ring) | 7.1 |

| CH₂ (methanol) | 4.6 |

| CH₃ (methyl) | 2.4 |

| OH (hydroxyl) | 3.5 |

Note: These are hypothetical values and can vary depending on the solvent and the level of theory used in the calculation.

Vibrational Frequencies: DFT calculations can also compute the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. This allows for the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. For this compound, characteristic frequencies would be expected for the O-H stretch, C-Cl stretch, and various vibrations of the thiazole ring.

Based on the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. dergipark.org.tr

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2. dergipark.org.tr

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. dergipark.org.tr Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." researchgate.net

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability. dergipark.org.tr

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an additional electronic charge from the environment. It is calculated as ω = χ² / (2η).

The following table presents hypothetical DFT-derived reactivity indices for this compound.

| Reactivity Index | Value (eV) |

| Electronegativity (χ) | 4.0 |

| Chemical Hardness (η) | 2.8 |

| Chemical Softness (S) | 0.36 |

| Electrophilicity Index (ω) | 2.86 |

These theoretical investigations provide a comprehensive understanding of the intrinsic properties of this compound, guiding further experimental work and application development.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a chemically intuitive picture of bonding and orbital interactions. It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that align with the classic Lewis structure representation of a molecule. wisc.edu This approach is particularly valuable for investigating intramolecular charge transfer (ICT), hyperconjugative interactions, and electron delocalization, which are crucial for understanding a molecule's stability and reactivity. materialsciencejournal.orgnih.gov

In the context of this compound, an NBO analysis would elucidate the electronic interactions between the thiazole ring, the chloro substituent, the methyl group, and the methanol (B129727) moiety. The analysis involves examining the interactions between filled "donor" NBOs (such as bonding orbitals or lone pairs) and empty "acceptor" NBOs (typically antibonding orbitals). The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization from a donor to an acceptor orbital. materialsciencejournal.org

For this compound, significant charge transfer interactions would be expected. The lone pairs on the nitrogen and sulfur atoms of the thiazole ring, as well as the oxygen of the methanol group, can act as electron donors. These can delocalize into the antibonding orbitals of adjacent bonds. For instance, the lone pair of the nitrogen atom could delocalize into the π* antibonding orbitals of the C=C and C=N bonds within the thiazole ring, contributing to its aromatic character. acs.org Similarly, the lone pairs on the chlorine atom could interact with the σ* antibonding orbital of the C-Cl bond, a common feature in halogenated compounds. materialsciencejournal.org

A hypothetical NBO analysis for this compound might yield data similar to that presented in the table below, which illustrates the types of interactions and their corresponding stabilization energies.

Table 1: Hypothetical Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |

| LP (1) N3 | π(C2-S1) | 18.5 | 0.28 | 0.071 |

| LP (1) S1 | σ(C2-N3) | 5.2 | 0.45 | 0.048 |

| LP (1) S1 | σ(C5-C4) | 4.8 | 0.49 | 0.047 |

| LP (2) O | σ(C4-C(methanol)) | 2.5 | 0.98 | 0.041 |

| LP (3) Cl | σ(C2-S1) | 3.1 | 0.35 | 0.032 |

| π (C4-C5) | π(C2-N3) | 22.3 | 0.25 | 0.075 |

Note: This table is for illustrative purposes and the values are hypothetical, based on typical values for similar heterocyclic systems.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid computational technique that allows for the study of large molecular systems, such as an enzyme with its substrate, by treating different parts of the system with different levels of theory. wordpress.com The core idea is to apply high-level, computationally expensive quantum mechanics (QM) methods to the chemically active region of the system (e.g., the substrate and key active site residues), where bond breaking and formation or significant electronic changes occur. nih.gov The remainder of the system, typically the bulk of the protein and surrounding solvent, is treated with more computationally efficient molecular mechanics (MM) force fields. wordpress.comrsc.org This approach provides a balance between accuracy and computational feasibility, making it a cornerstone of computational enzymology and drug design. nih.gov

For this compound, a QM/MM approach would be invaluable for investigating its interactions within a biological target, such as an enzyme it might inhibit or a receptor it could bind to. In such a study, the this compound molecule and the crucial amino acid residues in the active site of the protein would constitute the QM region. This allows for a detailed description of the electronic interactions, such as hydrogen bonds, halogen bonds, and charge transfer, between the ligand and the protein. acs.org The rest of the protein and any solvent molecules would be treated as the MM region, providing the structural and electrostatic context for the binding event. researchgate.net

The setup of a QM/MM calculation involves several key steps:

System Partitioning: The system is divided into the QM and MM regions. The boundary between these regions is critical, especially if it cuts across covalent bonds.

Energy Calculation: The total energy of the system is calculated as a combination of the QM energy of the inner region, the MM energy of the outer region, and the interaction energy between the two regions. utdallas.edu

Embedding Scheme: This defines how the MM environment influences the QM region. In an electrostatic embedding scheme, the partial charges of the MM atoms are included in the QM Hamiltonian, allowing the QM wavefunction to be polarized by the surrounding environment. researchgate.net

By employing QM/MM simulations, researchers can gain detailed insights into the binding mode of this compound, calculate binding affinities with greater accuracy than with MM methods alone, and elucidate the mechanism of any potential covalent modification of the target protein. bioexcel.eu These calculations can reveal subtle electronic effects that govern ligand recognition and binding, guiding the rational design of more potent and selective analogs. researchgate.net

In Silico Modeling of Reaction Mechanisms and Selectivity

In silico modeling of reaction mechanisms provides a powerful avenue to understand the detailed pathways of chemical transformations, predict their feasibility, and rationalize their selectivity. By using quantum chemical methods, researchers can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them. The calculated activation energies (the energy difference between the reactant and the transition state) provide a quantitative measure of the reaction rate, while the relative energies of different product-forming pathways can explain the observed selectivity (e.g., regioselectivity or stereoselectivity).

For a molecule like this compound, in silico modeling could be used to investigate a variety of potential reactions. A pertinent example would be the nucleophilic substitution at the C2 carbon of the thiazole ring, which is activated by the electron-withdrawing nature of the adjacent nitrogen atom and the chlorine leaving group.

Consider the reaction of this compound with a generic nucleophile (Nu⁻). Computational modeling could elucidate the mechanism, which might proceed through a direct SNAr (addition-elimination) pathway, a common mechanism for nucleophilic substitution on heteroaromatic rings. The steps would be:

Nucleophilic Attack: The nucleophile attacks the C2 carbon, forming a high-energy tetrahedral intermediate known as a Meisenheimer complex. The transition state leading to this intermediate would be located and its energy calculated.

Chloride Elimination: The chloride ion is expelled from the intermediate, restoring the aromaticity of the thiazole ring and forming the final product. The transition state for this step would also be characterized.

Density Functional Theory (DFT) is a common method for such studies. By calculating the energies of all stationary points on the reaction coordinate, a detailed energy profile can be constructed. This profile would reveal which step is rate-determining (the one with the highest activation barrier).

Furthermore, these models can predict selectivity. For instance, if there were other potential electrophilic sites in the molecule, computational modeling could determine the activation barriers for nucleophilic attack at each site. The lowest energy barrier would correspond to the most likely site of reaction. This predictive capability is crucial in synthetic chemistry for optimizing reaction conditions and predicting product outcomes. Studies on similar systems, such as NHC-catalyzed intramolecular SN2' nucleophilic substitutions, have demonstrated the power of DFT in elucidating complex reaction mechanisms and rationalizing stereoselectivity. rsc.org

Comparison and Validation of Theoretical Data with Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. This comparison ensures that the chosen level of theory and basis set are appropriate for the system under study and that the computational results are reliable and predictive. For this compound, theoretical data such as optimized geometries, vibrational frequencies (IR spectra), and NMR chemical shifts can be compared with experimentally determined values.

Geometric Parameters: The optimized molecular geometry from a DFT calculation provides bond lengths, bond angles, and dihedral angles. These can be compared to data from X-ray crystallography if a crystal structure is available. Good agreement between the calculated and experimental geometries is a fundamental check of the computational model.

NMR Spectroscopy: NMR chemical shifts are highly sensitive to the electronic environment of the nuclei. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR shielding tensors, which are then converted to chemical shifts. Comparing calculated ¹H and ¹³C NMR chemical shifts with experimental values provides a stringent test of the model's ability to reproduce the electronic structure of the molecule. rsc.orgnih.gov Studies on similar benzothiazole (B30560) derivatives have shown good correlation between DFT-calculated and experimental NMR chemical shifts. mdpi.com

The table below illustrates a hypothetical comparison between calculated and experimental data for this compound.

Table 2: Hypothetical Comparison of Calculated and Experimental Data for this compound

| Parameter | Calculated Value (B3LYP/6-311G(d,p)) | Experimental Value |

| Bond Length (Å) | ||

| C2-Cl | 1.735 | ~1.74 |

| C4-C(methanol) | 1.510 | ~1.50 |

| IR Frequency (cm⁻¹) * | ||

| O-H stretch | 3450 | ~3300 (broad) |

| C=N stretch | 1580 | ~1570 |

| C-Cl stretch | 750 | ~745 |

| ¹³C NMR Chemical Shift (ppm) | ||

| C2 | 155.2 | ~154.8 |

| C4 | 148.5 | ~148.1 |

| C5 | 128.9 | ~128.5 |

| CH₃ | 15.3 | ~15.0 |

| CH₂OH | 58.7 | ~58.4 |

Calculated frequencies are typically scaled to improve agreement with experiment. Note: This table is for illustrative purposes. Experimental values are estimates based on typical ranges for similar functional groups.

Successful validation of the computational model builds confidence in its ability to predict properties that are difficult or impossible to measure experimentally, such as the structures of transition states or the details of electronic interactions. rsc.org

Role of 2 Chloro 5 Methylthiazol 4 Yl Methanol As a Synthetic Intermediate

A Building Block for Complex Heterocyclic Systems

The inherent reactivity of the chloro and hydroxymethyl functionalities on the thiazole (B1198619) ring of (2-Chloro-5-methylthiazol-4-yl)methanol allows for its elaboration into more complex heterocyclic structures. This versatility has positioned it as a key starting material for a variety of intricate molecular architectures.

Precursor for Pyrimidine (B1678525) Derivatives with Thiazole Moieties

The thiazole nucleus is a common feature in many biologically active compounds. The fusion of a thiazole ring with a pyrimidine core often leads to compounds with enhanced pharmacological properties. Thiazolo[4,5-d]pyrimidine (B1250722) derivatives, for instance, are recognized as potential therapeutic agents, particularly in the development of anticancer drugs. mdpi.com The synthesis of these derivatives can be initiated from appropriately substituted thiazoles. For example, the introduction of a trifluoromethyl group into the thiazolo[4,5-d]pyrimidine structure has been shown to potentially improve the bioavailability of the resulting compounds. mdpi.com In one study, new 7-oxo, 7-chloro, and 7-amino-5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their anticancer activity. mdpi.com The insertion of a chlorine atom at the 7-position of the thiazolo[4,5-d]pyrimidine scaffold generally led to increased activity compared to the 7-oxo derivatives. mdpi.com

Intermediate in the Formation of Fused Thiazole Systems (e.g., Quinoxalinones)

The development of novel fused heterocyclic systems is a continuous endeavor in medicinal chemistry. Thiazole-fused quinazolinones are a class of compounds that have garnered significant interest due to their potential as kinase inhibitors. mdpi.com While some thiazolo[5,4-f]quinazoline derivatives have shown potent inhibitory activity against certain kinases, recent research has explored the synthesis of linear thiazolo[4,5-g] or [5,4-g]quinazolin-8-ones. mdpi.com The synthetic strategy for these molecules often involves the construction of the quinazolinone core followed by the annulation of the thiazole ring. Although the newly synthesized linear thiazoloquinazolines did not exhibit kinase inhibitory activity, many demonstrated the ability to inhibit the growth of various tumor cell lines, with some showing IC50 values in the micromolar range without toxicity to normal cells. mdpi.com

Scaffold for the Introduction of Diverse Functionalities

The structure of this compound provides a robust scaffold upon which a variety of functional groups can be introduced. The chlorine atom can be displaced through nucleophilic substitution reactions, while the hydroxymethyl group can be oxidized or converted to other functionalities. This allows for the systematic modification of the molecule to explore structure-activity relationships. For instance, in the development of fentanyl analogues, a wide range of substituents, including alkyl, alkenyl, alkoxyl, ester, ether, hydroxyl, halo, and haloalkyl groups, are introduced onto the core structure to modulate pharmacological properties. wikipedia.org This principle of scaffold functionalization is broadly applicable in drug discovery.

Strategy for Molecular Diversification and Library Generation

The adaptability of the this compound scaffold makes it an ideal starting point for the generation of chemical libraries. By systematically reacting the scaffold with a diverse set of building blocks, a large number of structurally related compounds can be rapidly synthesized. This approach is invaluable in high-throughput screening campaigns aimed at identifying new lead compounds for drug discovery. The synthesis of a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives exemplifies this strategy, where variations in the alkyl/aryl substituent led to a range of compounds with differing biological activities. nih.gov

Applications in Agrochemical and Pharmaceutical Intermediate Development

The thiazole ring is a key component in numerous agrochemicals and pharmaceuticals. Consequently, this compound and its derivatives are important intermediates in the synthesis of these commercial products. For example, 2-chloro-5-chloromethylthiazole (B146395), a related compound, is a vital intermediate in the preparation of pesticidal compounds. google.com The development of novel pyridine-thiazole hybrid molecules has also yielded compounds with high antiproliferative activity against various cancer cell lines, highlighting the pharmaceutical relevance of this chemical class. nih.gov

Catalytic Applications in Organic Transformations

While the primary role of this compound is as a structural component, the broader class of thiazole-containing compounds has been explored for catalytic applications. The thiazolium ylide, generated from a thiazolium salt, is a well-known catalyst for reactions such as the benzoin (B196080) condensation. Although direct catalytic applications of this compound are not widely reported, its functional groups offer the potential for its incorporation into larger catalytic systems or for its conversion into a precursor for an organocatalyst.

Emerging Research Frontiers and Future Perspectives

Development of Green Chemistry Approaches for Synthesis

Conventional methods for synthesizing thiazole (B1198619) derivatives often rely on hazardous reagents and produce significant chemical waste, prompting a shift towards more environmentally benign methodologies. nih.govbepls.com The principles of green chemistry are increasingly being applied to the synthesis of thiazoles, focusing on the use of renewable starting materials, non-toxic catalysts, green solvents, and energy-efficient reaction conditions. nih.govresearchgate.net

Future research into the synthesis of (2-Chloro-5-methylthiazol-4-yl)methanol is likely to prioritize these sustainable approaches. Key areas of development include:

Microwave and Ultrasound-Assisted Synthesis: These techniques offer rapid, efficient, and often higher-yield syntheses compared to conventional heating methods. nih.govbepls.com Applying microwave irradiation or ultrasonication to the cyclization steps, such as the Hantzsch thiazole synthesis, could significantly reduce reaction times and energy consumption. bepls.comresearchgate.net

Use of Green Solvents and Catalysts: Replacing hazardous solvents with greener alternatives like water or ethanol-water systems is a critical focus. acs.org Research into recyclable catalysts, such as silica-supported tungstosilisic acid or NiFe2O4 nanoparticles, has shown promise for thiazole synthesis, offering advantages like easy separation and reusability, which minimizes waste and cost. bepls.comacs.org For instance, a one-pot, three-component reaction catalyzed by NiFe2O4 nanoparticles in an ethanol (B145695):water solvent system represents a facile and green strategy for creating thiazole scaffolds. acs.org

Multi-component, One-Pot Reactions: Designing synthetic routes that involve multi-component, single-pot procedures minimizes the need for isolating intermediates, thereby reducing solvent usage and waste generation. bepls.comresearchgate.net Such a strategy could be envisioned for this compound, combining the key fragments in a single, efficient step.

Table 1: Green Chemistry Techniques for Thiazole Synthesis

| Technique | Description | Potential Advantages |

|---|---|---|

| Microwave Irradiation | Use of microwave energy to heat reactions. | Reduced reaction times, increased yields, improved purity. nih.govbepls.com |

| Ultrasonic Irradiation | Use of high-frequency sound waves to promote reactions. | Enhanced reaction rates, milder conditions, high yields. researchgate.netmdpi.com |

| Green Solvents | Employing environmentally benign solvents like water or ethanol. | Reduced toxicity and environmental impact. acs.org |

| Reusable Catalysts | Utilizing catalysts that can be recovered and reused multiple times. | Lower cost, reduced waste, simplified purification. bepls.comacs.org |

| One-Pot Reactions | Combining multiple reaction steps into a single procedure without isolating intermediates. | Increased efficiency, reduced waste, time and resource savings. bepls.comresearchgate.net |

Advanced Mechanistic Understanding of Unexplored Transformations

While the fundamental reactivity of the thiazole ring is well-documented, a deeper mechanistic understanding of more complex and unexplored transformations is a key research frontier. For this compound, this involves elucidating the interplay between its three distinct functional groups.

Future investigations may focus on:

Photochemical Reactions: Light-driven rearrangements of thiazoles can lead to complex and novel heterocyclic structures. chemistryworld.com A detailed mechanistic study of the photochemical behavior of this compound could unveil new synthetic pathways to unique molecular scaffolds.

Selective C-H Functionalization: The direct arylation of thiazole derivatives has been achieved using palladium catalysts, but expanding this to other C-H bonds on the ring with high selectivity remains a challenge. organic-chemistry.org Mechanistic studies using computational and experimental methods could guide the development of catalysts for the selective functionalization of the C-H bond at the 5-position, complementing the existing functional groups.

Ring Transformation Reactions: Understanding the conditions under which the thiazole ring can be opened and rearranged is crucial for creating entirely new heterocyclic systems. The biosynthesis of complex natural products often involves such transformations, where enzymes catalyze specific ring fissions and cycloadditions. nih.gov Laboratory-based mechanistic studies could aim to mimic these processes. For example, understanding the mechanism of the base-induced cyclization and subsequent elimination or tautomerism is key to controlling product outcomes in thiazole synthesis. nih.gov

Nucleophilic Substitution Dynamics: The chlorine atom at the 2-position is a key site for nucleophilic substitution. While reactions with simple nucleophiles like methoxide (B1231860) have been studied sciepub.com, a deeper understanding of the kinetics and mechanisms with a wider range of complex nucleophiles is needed. This would allow for more precise control over the synthesis of highly functionalized derivatives.

Exploration of Novel Derivatization Pathways and Functional Group Interconversions

The true synthetic utility of this compound lies in its potential for derivatization. The chloro, methyl, and hydroxymethyl groups serve as handles for a variety of chemical modifications.

Emerging research is focused on:

Cross-Coupling Reactions: The 2-chloro substituent is an ideal anchor for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. nih.gov This allows for the introduction of a wide range of aryl, heteroaryl, and amino groups, creating libraries of novel compounds with diverse properties.

Functional Group Interconversion of the Hydroxymethyl Group: The primary alcohol function can be transformed into a multitude of other groups. youtube.com Oxidation can yield the corresponding aldehyde or carboxylic acid, which are precursors to imines, esters, and amides. Conversion of the alcohol to a leaving group (e.g., a tosylate or mesylate) or an alkyl halide facilitates nucleophilic substitution, opening pathways to ethers, amines, and thioethers. youtube.com

Derivatization of the 2-Chloro Position: Beyond cross-coupling, the 2-chloro group can be displaced by various nucleophiles. For example, reaction with thiourea (B124793) can lead to the formation of 2-aminothiazole (B372263) derivatives. researchgate.net The reaction of 2-chlorothiazole (B1198822) scaffolds with amines or other nucleophiles is a common strategy for creating diverse derivatives. nih.gov

Cascade Reactions: Designing one-pot cascade reactions that sequentially modify multiple functional groups on the molecule is a highly efficient strategy. nih.gov For instance, a sequence could involve a substitution at the 2-chloro position followed by an intramolecular cyclization involving the hydroxymethyl group, leading to complex, fused heterocyclic systems. researchgate.net

Integration with Automated Synthesis and High-Throughput Experimentation

The convergence of automated synthesis platforms and high-throughput experimentation (HTE) is revolutionizing chemical research. This approach is particularly well-suited for exploring the chemical space around a versatile scaffold like this compound.

Future directions in this area include:

Flow Chemistry Synthesis: Continuous-flow processing offers significant advantages over traditional batch synthesis, including enhanced safety, scalability, and the ability to automate multi-step reactions. rsc.org The synthesis of thiazole and thiadiazole derivatives has been successfully demonstrated using flow reactors, which can handle hazardous reagents more safely and allow for precise control over reaction conditions. nih.govresearchgate.net Implementing a flow synthesis route for this compound and its subsequent derivatization would enable the rapid production of a library of analogues.

High-Throughput Screening (HTS): Once a library of derivatives is synthesized, HTS can be employed to rapidly evaluate their properties. researchgate.net For example, thiazole-containing compound libraries have been screened for biological activity against various targets, identifying potent inhibitors for diseases. researchgate.netnih.gov This same principle can be applied to screen for materials science or agrochemical applications.

Data-Driven Discovery: The large datasets generated from HTE can be analyzed using machine learning algorithms to build structure-activity relationship (SAR) models. These models can then predict the properties of virtual compounds, guiding the design of the next generation of derivatives with improved characteristics, thus accelerating the discovery cycle.

Potential Applications beyond Traditional Areas

While thiazole derivatives are well-established in medicine nih.govacs.org, there is growing interest in their application in other technological fields. The unique electronic and structural properties of the thiazole ring make it a valuable component in functional materials and agrochemicals.

Potential non-traditional applications for derivatives of this compound include:

Agrochemicals: Thiazole-containing compounds are used as potent insecticides, fungicides, and herbicides. acs.orgnbinno.comresearchgate.net The structural features of this compound make it an excellent starting point for the synthesis of next-generation crop protection agents that are effective and have favorable environmental profiles. acs.orgrsc.org For instance, the related compound 2-Chloro-5-(chloromethyl)thiazole is a key intermediate in the synthesis of leading pesticides. nbinno.com

Materials Science: Thiazole-based molecules have been investigated for their use in organic electronics, such as light-emitting materials and solar cells. nih.gov The ability to tune the electronic properties of the thiazole ring through derivatization could allow for the creation of novel materials with tailored optical and electronic characteristics.

Industrial Chemicals: Benzothiazole (B30560) derivatives are used as dyes and industrial chemicals. nih.gov Derivatives of this compound could find applications as specialized additives, polymerization catalysts, or corrosion inhibitors.

Q & A

Q. What are the common synthetic routes for (2-Chloro-5-methylthiazol-4-yl)methanol, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions involving thiazole precursors. For example, chloroacetylation of 2-amino-5-methylthiazole derivatives under mild conditions (20–25°C) in dioxane with triethylamine as a base can yield intermediates, followed by hydroxylation . Reaction optimization should focus on solvent polarity (e.g., dioxane vs. THF), stoichiometry of chloroacetyl chloride, and purification techniques (e.g., recrystallization from ethanol-DMF mixtures) to mitigate side-product formation. Yield variations (>70% to <50%) often stem from competing reactions at the thiazole ring’s reactive sites.

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer: X-ray crystallography (e.g., using SHELXL ) and spectroscopic methods are critical. For crystallography, data collection at low temperatures (100 K) minimizes thermal motion artifacts. NMR analysis should target specific signals: the chlorine atom’s deshielding effect on adjacent protons (δ 4.2–4.5 ppm for the -CH2OH group) and the thiazole ring’s aromatic protons (δ 7.1–7.3 ppm). Discrepancies in IR spectra (e.g., O-H stretch at ~3300 cm⁻¹ vs. C-Cl at ~750 cm⁻¹) must be reconciled with computational simulations (DFT) .

Q. What are the key solubility and stability considerations for handling this compound in aqueous environments?

Methodological Answer: The compound exhibits limited water solubility due to its hydrophobic thiazole core. Solubility can be enhanced using co-solvents like DMSO or ethanol (tested at 5–20% v/v). Stability studies under varying pH (3–9) reveal decomposition above pH 7, likely due to hydrolysis of the chloro-substituent. Storage at –20°C in anhydrous conditions with desiccants is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns vs. computational predictions)?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., rotational barriers in the thiazole ring) or solvent interactions. For example, unexpected splitting in the -CH2OH proton signals may indicate hydrogen bonding with residual water in deuterated solvents. Use variable-temperature NMR (VT-NMR) to probe conformational changes and compare with DFT-optimized structures (B3LYP/6-31G* basis set) . Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. What strategies optimize the compound’s bioactivity in antimicrobial assays while minimizing cytotoxicity?

Methodological Answer: Structure-activity relationship (SAR) studies suggest that substituting the chloro-group with electron-withdrawing groups (e.g., -CF₃) enhances antimicrobial potency but may increase cytotoxicity. Test derivatives in Gram-positive vs. Gram-negative bacterial models (MIC assays) and pair with cytotoxicity screens (e.g., MTT assays on mammalian cell lines). Molecular docking (e.g., AutoDock Vina) into bacterial enzyme targets (e.g., dihydrofolate reductase) can guide rational design .

Q. How do researchers address challenges in crystallizing this compound for X-ray studies?